molecular formula C17H20ClFN4O4 B1139333 Marbofloxacin hydrochloride CAS No. 115551-26-3

Marbofloxacin hydrochloride

Cat. No. B1139333
CAS RN: 115551-26-3
M. Wt: 398.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin hydrochloride is a third-generation fluoroquinolone and an orally active antimicrobial agent . It has a broad spectrum bactericidal activity and is used in veterinary medicine under the brand names Marbocyl, Forcyl, Marbo vet, and Zeniquin . A formulation of marbofloxacin combined with clotrimazole and dexamethasone is also available .


Synthesis Analysis

The synthesis of Marbofloxacin involves a multistep process which is considered unpractical for large-scale manufacture due to the requirement of high temperatures and reagents not suitable for large-scale production . An alternative approach for the preparation of Marbofloxacin involves the introduction of a hydroxy group into the molecule by means of reaction of intermediate with alkali metal hydroxide in aqueous media .


Molecular Structure Analysis

Marbofloxacin has the molecular formula C17H19FN4O4 . It is a pale yellow, crystalline powder . The molar mass of Marbofloxacin is 362.36 g/mol .


Physical And Chemical Properties Analysis

Marbofloxacin is a pale yellow, crystalline powder, with a molar mass of 362.36 g/mol . It has pKa values of 5.38 and 6.16 . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .

Scientific Research Applications

  • Treatment of Respiratory Infections in Cattle : Marbofloxacin is used for treating respiratory infections in cattle. It has a high volume of distribution and demonstrates effectiveness against pathogens like Mannheimia haemolytica. This efficacy is confirmed by both in vitro and ex vivo measurements, demonstrating a concentration-dependent killing profile (Aliabadi & Lees, 2002).

  • Activity Against Pasteurella Multocida in Calves : The drug shows antimicrobial activity against Pasteurella multocida in calves, indicating its potential for treating infections in veterinary medicine. Pharmacokinetic-pharmacodynamic (PK/PD) integration methods confirm its efficacy in vivo (Cao et al., 2015).

  • Use in Camels for Dermatological and Pulmonary Infections : Marbofloxacin has been studied for its use in camels, especially for dermatological and pulmonary infections, due to its broad-spectrum microbial activity and good tissue penetration (Laraje et al., 2006).

  • Pharmacokinetic Behavior in Horses : The pharmacokinetics of marbofloxacin in horses after different administration routes have been studied, aiding in designing rational dosage regimens for equine infections (Bousquet-Mélou et al., 2010).

  • Binding to Plasma Proteins in Buffalo Calves : Its binding to plasma proteins in both healthy and liver dysfunctioned buffalo calves has been evaluated, playing a vital role in its distribution, elimination, and therapeutic effectiveness (Singh et al., 2019).

  • Treatment of Serious Lung Infections in Mice : Its effectiveness in treating serious lung infections caused by Pasteurella multocida in a murine model has been studied, highlighting its concentration-dependent killing and the importance of appropriate dosing to achieve bactericidal effects (Qu et al., 2015).

  • Investigation of Potential Cardiotoxic Effects : Research has been conducted to investigate its potential cardiotoxic effects, examining markers like serum troponin I, creatine kinase-MB, and others (Coşkun et al., 2019).

  • Antibacterial Activity Against Canine and Feline Isolates : Its antibacterial activity has been assessed for various isolates associated with canine or feline diseases, showing a broad spectrum of activity (Spreng et al., 1995).

Mechanism of Action

The mechanism of action of Marbofloxacin is not thoroughly understood, but it is believed to be similar to other fluoroquinolones. It is thought to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is also proposed that it acts against nondividing bacteria and does not require protein and RNA synthesis .

Safety and Hazards

Marbofloxacin should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . Prolonged or repeated exposure should be avoided . It is also advised to keep Marbofloxacin away from food, drink, and animal feeding stuffs .

Future Directions

Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . It is regarded as the improved version of enrofloxacin due to its antibacterial activity, enhanced bioavailability, and pharmacokinetic–pharmacodynamic properties . Future research may focus on developing faster, sustainable, and ecologically correct analytical methods for the analysis of Marbofloxacin .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRYFLKYXNBUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marbofloxacin hydrochloride

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